3-Methylhex-5-yn-3-ol
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Overview
Description
3-Methylhex-5-yn-3-ol is an organic compound with the molecular formula C₇H₁₂O. It is a tertiary alcohol with a triple bond, making it a unique molecule in organic chemistry. The compound is known for its reactivity due to the presence of both an alcohol group and an alkyne group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylhex-5-yn-3-ol can be synthesized through various methods. One common method involves the reaction of 3-methyl-1-butyne with formaldehyde in the presence of a base, followed by hydrolysis. The reaction conditions typically include a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be employed to facilitate the addition of formaldehyde to the alkyne group, followed by subsequent hydrolysis to yield the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Methylhex-5-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond can be reduced to a double bond or single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group.
Major Products:
Oxidation: 3-Methylhex-5-yn-3-one or 3-Methylhex-5-ynoic acid.
Reduction: 3-Methylhex-5-en-3-ol or 3-Methylhexan-3-ol.
Substitution: 3-Methylhex-5-yn-3-chloride or 3-Methylhex-5-yn-3-bromide.
Scientific Research Applications
3-Methylhex-5-yn-3-ol has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s unique structure makes it a valuable building block in the development of new drugs.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of alkynes and alcohols on biological systems.
Mechanism of Action
The mechanism of action of 3-Methylhex-5-yn-3-ol involves its reactivity due to the presence of both an alcohol group and an alkyne group. The alcohol group can participate in hydrogen bonding and nucleophilic substitution reactions, while the alkyne group can undergo addition reactions. These properties make the compound versatile in various chemical processes.
Comparison with Similar Compounds
3-Methylhex-4-yn-2-ol: Similar structure but with the hydroxyl group on a different carbon.
3-Methylhex-5-en-3-ol: Similar structure but with a double bond instead of a triple bond.
3-Methylhexan-3-ol: Similar structure but with no unsaturation.
Uniqueness: 3-Methylhex-5-yn-3-ol is unique due to the presence of both a tertiary alcohol and an alkyne group, which imparts distinct reactivity and properties compared to its similar compounds. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and research.
Properties
IUPAC Name |
3-methylhex-5-yn-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-4-6-7(3,8)5-2/h1,8H,5-6H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZBGZSZYNWHEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC#C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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